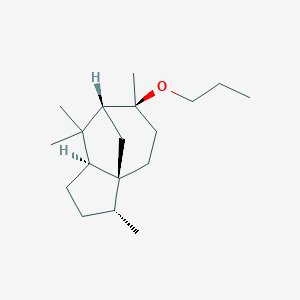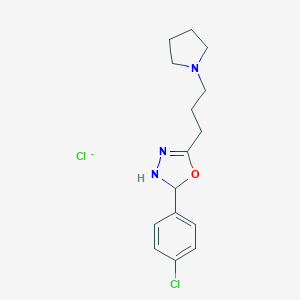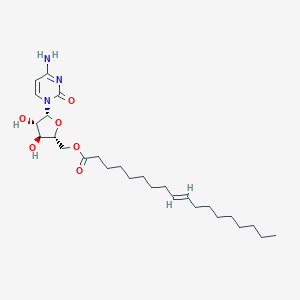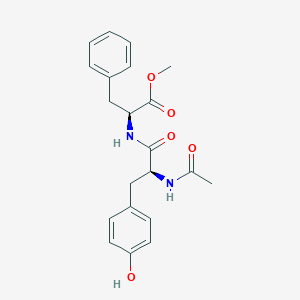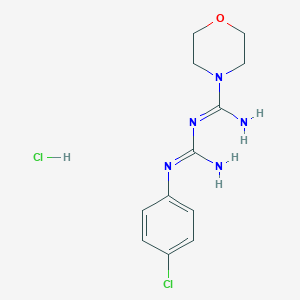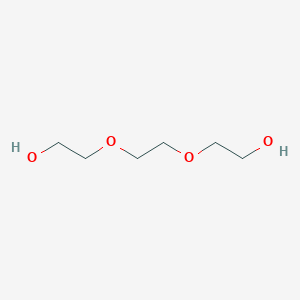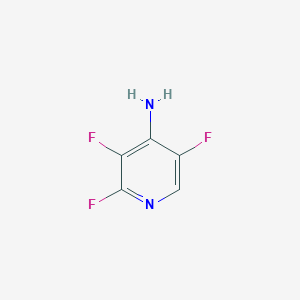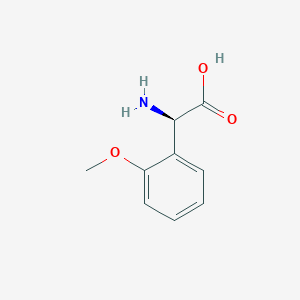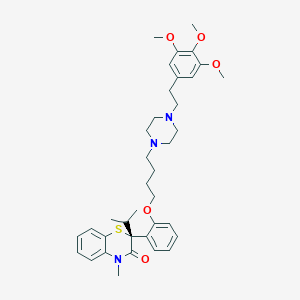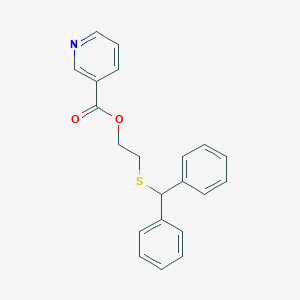
2-((Diphenylmethyl)thio)ethyl nicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((Diphenylmethyl)thio)ethyl nicotinate, also known as DPMEN, is a synthetic compound that has recently gained attention in the field of medicinal chemistry due to its potential therapeutic applications. DPMEN is a nicotinic acid derivative that has been shown to exhibit promising pharmacological properties, including anti-inflammatory, antioxidant, and antitumor effects. In
作用机制
The mechanism of action of 2-((Diphenylmethyl)thio)ethyl nicotinate is not fully understood, but it is believed to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of genes involved in antioxidant defense and detoxification. 2-((Diphenylmethyl)thio)ethyl nicotinate has been shown to activate the Nrf2 pathway, leading to increased expression of antioxidant enzymes and decreased oxidative stress.
生化和生理效应
2-((Diphenylmethyl)thio)ethyl nicotinate has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and antitumor properties, 2-((Diphenylmethyl)thio)ethyl nicotinate has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. It has also been found to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes. These effects suggest that 2-((Diphenylmethyl)thio)ethyl nicotinate may have potential therapeutic applications in the treatment of neurological disorders and diabetes.
实验室实验的优点和局限性
One advantage of 2-((Diphenylmethyl)thio)ethyl nicotinate is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, 2-((Diphenylmethyl)thio)ethyl nicotinate has been found to have low toxicity in animal models, making it a safe candidate for further research. However, one limitation of 2-((Diphenylmethyl)thio)ethyl nicotinate is its poor solubility in water, which can make it difficult to administer in vivo. This limitation can be addressed through the development of new formulations or delivery methods.
未来方向
There are several future directions for research on 2-((Diphenylmethyl)thio)ethyl nicotinate. One area of interest is the development of new formulations or delivery methods to improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 2-((Diphenylmethyl)thio)ethyl nicotinate and its potential therapeutic applications. Other areas of research could include the investigation of 2-((Diphenylmethyl)thio)ethyl nicotinate's effects on other diseases, such as cardiovascular disease and autoimmune disorders. Overall, the potential therapeutic applications of 2-((Diphenylmethyl)thio)ethyl nicotinate make it an exciting area of research for the development of new drugs.
合成方法
The synthesis of 2-((Diphenylmethyl)thio)ethyl nicotinate involves the reaction of nicotinic acid with diphenylmethyl chloride and sodium sulfide. The resulting product is then purified through recrystallization to obtain a white crystalline compound. The yield of 2-((Diphenylmethyl)thio)ethyl nicotinate can be improved through optimization of reaction conditions, such as temperature and reaction time.
科学研究应用
2-((Diphenylmethyl)thio)ethyl nicotinate has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. Additionally, 2-((Diphenylmethyl)thio)ethyl nicotinate has been found to have antitumor effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. These properties make 2-((Diphenylmethyl)thio)ethyl nicotinate a promising candidate for the development of new drugs for the treatment of inflammatory diseases and cancer.
属性
CAS 编号 |
101952-60-7 |
|---|---|
产品名称 |
2-((Diphenylmethyl)thio)ethyl nicotinate |
分子式 |
C21H19NO2S |
分子量 |
349.4 g/mol |
IUPAC 名称 |
2-benzhydrylsulfanylethyl pyridine-3-carboxylate |
InChI |
InChI=1S/C21H19NO2S/c23-21(19-12-7-13-22-16-19)24-14-15-25-20(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-13,16,20H,14-15H2 |
InChI 键 |
GWKVFEMBJSLBIQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)SCCOC(=O)C3=CN=CC=C3 |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)SCCOC(=O)C3=CN=CC=C3 |
其他 CAS 编号 |
101952-60-7 |
同义词 |
2-[(Diphenylmethyl)thio]ethyl=nicotinate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



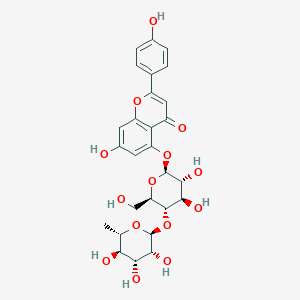
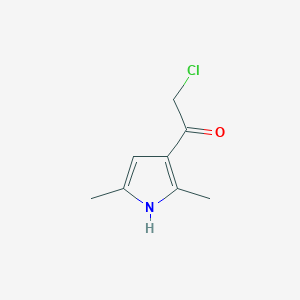
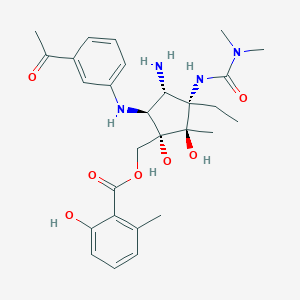
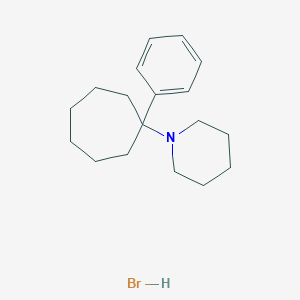
![Pentanol-N, [1-14C]](/img/structure/B9599.png)
